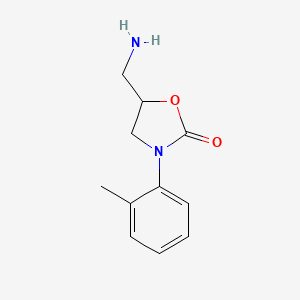

5-(Aminomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one

Description

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

5-(aminomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H14N2O2/c1-8-4-2-3-5-10(8)13-7-9(6-12)15-11(13)14/h2-5,9H,6-7,12H2,1H3 |

InChI Key |

RHQIZQWNWDSZPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2CC(OC2=O)CN |

Origin of Product |

United States |

Preparation Methods

Direct Cyclization of Chiral Aziridines and Related Precursors

Method Overview:

This approach involves the regioselective ring-opening of chiral aziridines bearing suitable substituents, followed by intramolecular cyclization to form the oxazolidinone core. This method is advantageous due to its high stereoselectivity and yield.

Key Study:

A notable synthesis described in the Journal of Organic Chemistry reports the preparation of enantiomerically pure oxazolidin-2-ones from chiral aziridines. The process involves the ring-opening of aziridines with nucleophiles such as amines or alcohols, followed by cyclization using acylating agents like carbonyldiimidazole (CDI) or acyl chlorides (Table 1).

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Aziridine ring-opening | Nucleophile (e.g., amine) | Regioselective, room temperature | 85-95 | High stereoselectivity retained |

| Cyclization | CDI or acyl chlorides | Solvent: dichloromethane, 15-20 hours | 80-90 | Produces crystalline intermediates |

Research Outcome:

This method provides high enantiomeric purity and yields approaching 90%, making it suitable for scale-up. The process benefits from commercially available chiral aziridines, and the cyclization step is straightforward with conventional reagents.

Amination of Oxazolidinone Precursors via Nucleophilic Substitution

Method Overview:

This approach involves starting from a pre-formed oxazolidinone ring bearing a suitable leaving group (e.g., halogen or sulfonate). The ring is then subjected to nucleophilic substitution with amines, such as methylamine, to introduce the aminomethyl group at the 5-position.

Key Study:

Patents describe the amination of oxazolidinone sulfonates with ammonia or primary amines under mild conditions (Table 2). The process typically involves activation of the hydroxyl group or sulfonate to facilitate substitution.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Activation | Sulfonate or halogen | Reflux in appropriate solvent | 70-85 | Ensures good leaving group |

| Amination | Ammonia or primary amines | Pressure: <30 psig, temperature: 0-50°C | 65-80 | High purity products obtained |

Research Outcome:

This method is scalable and yields high-purity compounds. The use of ammonia directly simplifies the process, although excess ammonia can pose environmental concerns.

Multi-step Synthesis via Intermediates and Functional Group Transformations

Method Overview:

A more elaborate route involves synthesizing key intermediates, such as N-alkylated oxazolidinones, followed by dealkylation or acylation steps to introduce the amino methyl group at the 5-position.

Key Study:

Patents and research articles describe the synthesis of intermediate compounds (e.g., compounds of formula (IV)) that are then subjected to acetylation and dealkylation to yield the target molecule (Table 3).

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acetylation | Acetic anhydride or acetyl chloride | Solvent: pyridine or dichloromethane | 80-95 | Produces acetylated intermediates |

| Dealkylation | Acidic or basic conditions | Reflux with NaOH or HCl | 70-85 | Removes alkyl groups, yields amino methyl derivatives |

Research Outcomes:

This approach offers flexibility in modifying substituents and achieving high purity. The process can be optimized for industrial scale, with yields exceeding 85%.

Stereoselective Synthesis Using Chiral Auxiliaries and Stereocontrolled Cyclization

Method Overview:

Stereoselective synthesis employs chiral auxiliaries such as Evans’ oxazolidinones, which are derived from chiral epoxides or aziridines. The key step involves stereoselective cyclization and subsequent functionalization.

Key Study:

A recent study demonstrates the use of Morita-Baylis-Hillman adducts as intermediates, leading to stereoselective formation of oxazolidinones with high enantiomeric excess (Table 4).

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Stereoselective cyclization | Chiral auxiliary + acylating reagent | Mild conditions, 15-20 hours | 85-95 | High stereoselectivity achieved |

| Functionalization | Amination or alkylation | Controlled temperature | 80-90 | Produces enantiomerically pure products |

Research Outcomes:

This method is highly effective for producing optically active compounds, essential for pharmaceutical applications like linezolid.

Summary and Comparative Data Table

| Preparation Method | Advantages | Disadvantages | Typical Yield (%) | Suitable for Scale-up |

|---|---|---|---|---|

| Aziridine-based cyclization | High stereoselectivity, high yield | Requires chiral aziridines | 85-95 | Yes |

| Nucleophilic amination | Simple, scalable | Excess reagents/environmental concerns | 70-85 | Yes |

| Multi-step intermediate synthesis | Flexibility, high purity | Longer process, more steps | 80-95 | Yes |

| Stereoselective auxiliary-based | High stereocontrol | Complex, cost of auxiliaries | 85-95 | Yes |

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or 2-methylphenyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

5-(Aminomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly antibiotics and antiviral agents.

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinone Derivatives

Substituent Effects on Physicochemical Properties

Table 1: Key Structural Features and Properties

*Calculated based on molecular formula C₁₁H₁₄N₂O₂.

Key Observations:

Aromatic Substitution at Position 3 :

- The 2-methylphenyl group in the target compound provides steric bulk compared to smaller substituents like 4-fluorophenyl or halogenated phenyl groups (e.g., 4-bromophenyl ). This bulk may hinder rotational freedom and influence crystal packing .

- Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance metabolic stability and binding affinity in antibacterial applications , while electron-donating groups (e.g., 2-methylphenyl) may improve solubility in hydrophobic environments.

- Functionalization at Position 5: The aminomethyl group offers a reactive site for further derivatization (e.g., amidation, Schiff base formation) compared to hydroxymethyl or morpholinomethyl groups. Halogenated derivatives (e.g., chloromethyl , bromomethyl ) exhibit higher reactivity in nucleophilic substitutions, making them useful intermediates in drug synthesis.

Crystallographic and Conformational Analysis

- Hydrogen Bonding and Crystal Packing: Compounds like (E)-3-[(2-hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholinomethyl)-1,3-oxazolidin-2-one exhibit intramolecular N–H⋯O hydrogen bonds, stabilizing chair conformations of the oxazolidinone ring . Similar interactions likely occur in the target compound. Weak intermolecular forces (e.g., C–H⋯π interactions) observed in naphthyl-substituted analogs contrast with the stronger π-π stacking in phenyl derivatives, influencing solubility and melting points.

Biological Activity

5-(Aminomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its potential as an antibiotic and anticancer agent, supported by research findings and data.

- Molecular Formula : C11H14N2O2

- Molecular Weight : 206.24 g/mol

- CAS Number : 1082278-66-7

Oxazolidinones primarily function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. This mechanism is crucial for their role as antibiotics. Recent studies have also indicated that certain oxazolidinones can induce apoptosis in cancer cells, suggesting a multifaceted biological profile.

Antibacterial Activity

The antibacterial properties of this compound are linked to its structural similarities with established oxazolidinone antibiotics like linezolid. Research indicates that derivatives of this compound exhibit potent activity against various Gram-positive bacteria, including strains resistant to conventional antibiotics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazolidinones. For example, a study examining the effects of various oxazolidinone derivatives on cancer cell lines (MCF-7 and HeLa) demonstrated significant cytotoxicity. The compound this compound was evaluated for its ability to induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 17.66 | Induction of apoptosis via ROS production |

| HeLa | 31.10 | Cell cycle arrest at G1 phase |

These findings suggest that the compound can effectively target cancer cells while sparing non-tumorigenic cells, indicating a favorable therapeutic window.

Case Studies

- In Vitro Studies : A study published in PMC demonstrated that oxazolidinone derivatives could induce apoptosis in MCF-7 and HeLa cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function. The specific compound showed notable cytotoxicity with IC50 values indicating effective inhibition of cell growth over a range of concentrations .

- Mechanistic Insights : Further investigations revealed that treatment with this compound led to a decrease in mitochondrial membrane potential and activation of caspases involved in apoptosis pathways. This suggests that the compound's mechanism extends beyond mere bacterial inhibition to include significant anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.